![molecular formula C4H12Cl2N2 B1673874 Kvartazin CAS No. 13025-56-4](/img/structure/B1673874.png)
Kvartazin
Overview
Description
Kvartazin is a bioactive chemical.
Scientific Research Applications
1. Pharmacological Applications in Disease Treatment
- Sulphasalazine in Ulcerative Colitis : Sulphasalazine, a drug similar in application to Kvartazin, has been used in treating ulcerative colitis and rheumatoid arthritis. Clinical trials have shown its effectiveness, although its action is slower compared to prednisone (Dick et al., 1964).
2. Inclusion of Diverse Populations in Clinical Research
- Including Persons with HIV in Cancer Clinical Trials : This study emphasizes the importance of including diverse demographics in clinical trials, which is crucial for the generalizability of drug research, including drugs like Kvartazin (Persad, Little, & Grady, 2008).
3. Immunomodulatory Drug Candidates
- Clofazimine and Kv1.3 Potassium Channel : Clofazimine, an anti-mycobacterial drug, inhibits the Kv1.3 potassium channel, impacting calcium oscillation in T lymphocytes. This is relevant for autoimmune diseases, suggesting a potential area for Kvartazin's application (Ren et al., 2008).
4. Antihypertensive Drugs and Endothelial Function
- Azilsartan and Endothelial Function : Azilsartan, an antihypertensive drug, shows benefits in diabetic vascular dysfunction, highlighting the importance of understanding drug effects on vascular health, which might be relevant for Kvartazin's research (Matsumoto et al., 2014).
5. Therapeutic Efficacy in Combination Treatments
- Piperazine Ferulate and Irbesartan in Diabetic Nephropathy : A meta-analysis showed that the combination of piperazine ferulate with irbesartan improved the treatment of diabetic nephropathy. This suggests the potential of drug combinations, which might be a consideration for Kvartazin (Li et al., 2020).
properties
IUPAC Name |
2-(2-chloroethyl)-1,1-dimethylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClN2.ClH/c1-7(2)6-4-3-5;/h6H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRZGXYDYRSVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156421 | |
Record name | Kvartazin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13025-56-4 | |
Record name | Kvartazin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kvartazin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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